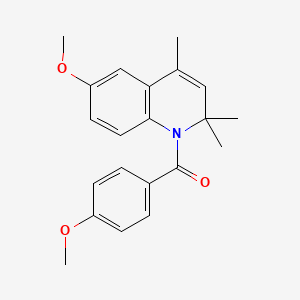

(4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone

Description

The compound "(4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone" features a quinoline core substituted with methoxy and methyl groups at positions 6, 2, 2, and 4, respectively, linked to a 4-methoxyphenyl ketone moiety. The quinoline scaffold is prevalent in medicinal chemistry due to its pharmacological versatility, including roles as kinase inhibitors, antimicrobial agents, and tubulin polymerization modulators .

Properties

Molecular Formula |

C21H23NO3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(4-methoxyphenyl)-(6-methoxy-2,2,4-trimethylquinolin-1-yl)methanone |

InChI |

InChI=1S/C21H23NO3/c1-14-13-21(2,3)22(19-11-10-17(25-5)12-18(14)19)20(23)15-6-8-16(24-4)9-7-15/h6-13H,1-5H3 |

InChI Key |

BPZODRNKUUUCCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 6-methoxy-2,2,4-trimethylquinoline in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential probe for studying biological processes.

Medicine: As a lead compound for the development of new drugs.

Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The methoxy and quinoline moieties may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Quinoline-Based Methanones

- Target Compound: The 2,2,4-trimethylquinoline core with 6-methoxy and 4-methoxyphenyl groups may enhance lipophilicity and metabolic stability compared to unsubstituted quinolines.

- : 4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone shares the trimethylquinoline core but substitutes the 4-position with a chlorophenyl group and the ketone with a nitrobenzene.

- : (4-Methoxyphenyl)-2-quinolinylmethanone positions the methoxyphenyl group at the quinoline’s 2-position rather than 1(2H). This positional difference could influence binding affinity in biological targets, as seen in kinase inhibitors .

Heterocyclic Methanones with Varied Cores

- : 6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-ylmethanone replaces quinoline with a benzothiophene core.

- : A thieno[2,3-b]pyridine-linked methanone exhibits a fused heterocycle, which may enhance π-stacking interactions in protein binding pockets compared to the simpler quinoline scaffold .

Physicochemical Properties

*Calculated from molecular formulas.

Research Findings and Implications

- Structure-Activity Relationships (SAR): Electron-donating groups (e.g., methoxy) on the quinoline core improve metabolic stability but may reduce aqueous solubility. The target compound’s 2,2,4-trimethyl groups likely increase steric hindrance, slowing enzymatic degradation .

- Drug Likeness : The target’s molecular weight (~383.4) and predicted LogP (~4.2) align with Lipinski’s rules, suggesting oral bioavailability. In contrast, ’s hydroxylated derivative (LogP ~2.5) may require formulation adjustments for optimal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.